2,5-Dimethyltetrahydrofuran-3-thiol 2,5-Dimethyltetrahydrofuran-3-thiol 2, 5-Dimethyl-3-mercaptotetrahydrofuran belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. 2, 5-Dimethyl-3-mercaptotetrahydrofuran is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethyl-3-mercaptotetrahydrofuran is primarily located in the cytoplasm. 2, 5-Dimethyl-3-mercaptotetrahydrofuran has a meat, onion, and roasted taste.
Brand Name: Vulcanchem
CAS No.: 26486-21-5
VCID: VC2469009
InChI: InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3
SMILES: CC1CC(C(O1)C)S
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol

2,5-Dimethyltetrahydrofuran-3-thiol

CAS No.: 26486-21-5

Cat. No.: VC2469009

Molecular Formula: C6H12OS

Molecular Weight: 132.23 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyltetrahydrofuran-3-thiol - 26486-21-5

Specification

CAS No. 26486-21-5
Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
IUPAC Name 2,5-dimethyloxolane-3-thiol
Standard InChI InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3
Standard InChI Key WBELUTNLJPCIHS-UHFFFAOYSA-N
SMILES CC1CC(C(O1)C)S
Canonical SMILES CC1CC(C(O1)C)S

Introduction

Chemical Structure and Properties

2,5-Dimethyltetrahydrofuran-3-thiol features a five-membered tetrahydrofuran ring with methyl groups at positions 2 and 5, and a thiol (-SH) group at position 3. This specific arrangement contributes to the compound's unique chemical behavior and sensory properties.

Chemical Identification and Structure

The compound's structural and identification parameters are summarized in the following table:

ParameterValue
IUPAC Name2,5-dimethyloxolane-3-thiol
CAS Number26486-21-5
Molecular FormulaC₆H₁₂OS
Molecular Weight132.22 g/mol
Canonical SMILESCC1CC(C(O1)C)S
InChIInChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3
InChI KeyWBELUTNLJPCIHS-UHFFFAOYSA-N
JECFA Number1091
FEMA Number3971

The compound contains three stereogenic centers, resulting in multiple possible stereoisomers. While the commercial product typically consists of a mixture of isomers, the cis and trans configurations at the 2,5-positions create distinct stereochemical variants with potentially different sensory properties .

Molecular and Electronic Properties

2,5-Dimethyltetrahydrofuran-3-thiol possesses specific molecular properties that influence its reactivity and behavior in various environments:

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Complexity84.6
Topological Polar Surface Area10.2 Ų
Formal Charge0
Heavy Atom Count8
logP (o/w)1.11

These molecular properties indicate that the compound has limited hydrogen bond-donating capability but can act as a hydrogen bond acceptor through its oxygen and sulfur atoms. The relatively low polar surface area suggests moderate lipophilicity, which explains its solubility behavior in various solvents .

Physical Properties

The physical properties of 2,5-dimethyltetrahydrofuran-3-thiol significantly influence its handling, storage, and application in various industrial contexts.

Physical State and Appearance

2,5-Dimethyltetrahydrofuran-3-thiol is a pale yellow to amber-colored clear liquid at room temperature. Its distinctive appearance is accompanied by a powerful sulfurous aroma with distinctive notes reminiscent of roasted meat and onion .

Thermodynamic and Physical Parameters

The compound's key physical parameters are compiled in the following table:

PropertyValue
Specific Gravity1.040-1.048 (20°C)
Refractive Index1.477-1.484 (20°C)
Boiling Point175.00°C (at 25.00 mm Hg)
Flash Point137.00°F (TCC)
Vapor Pressure1.72 mm Hg (at 25°C)
Density1.040-1.048 g/cm³ (20°C)
Pounds/Gallon8.664-8.731

These physical parameters are critical for quality control in manufacturing processes and for ensuring proper handling during industrial applications .

Solubility Profile

The compound exhibits characteristic solubility behavior that is important for its application in various formulations:

  • Insoluble in water

  • Soluble in organic solvents

  • Soluble in fats

  • Miscible with ethanol at room temperature

This solubility profile makes 2,5-dimethyltetrahydrofuran-3-thiol particularly suitable for incorporation into lipid-based food systems and alcoholic solutions, which are common in flavor formulations.

Applications in the Food Industry

2,5-Dimethyltetrahydrofuran-3-thiol has found significant applications primarily in the food industry, where its distinctive sensory properties make it a valuable ingredient in flavor formulations.

Flavoring Applications

The compound's most prominent application is as a flavoring agent, where it serves as an aroma enhancer primarily for meat-like foods. Its powerful sulfurous, roasted meat, and onion-like aroma profile allows it to impart savory characteristics to various food products . The compound is particularly valuable in:

  • Meat flavor enhancers

  • Meat substitutes and plant-based protein products

  • Savory snack seasonings

  • Soups and broths

  • Processed meat products

  • Savory sauces and condiments

The compound's high potency means it is typically used at very low concentrations to achieve the desired flavor effect, making it economically efficient in commercial applications .

Flavor Synergies

Regulatory BodyStatus
JECFA (Joint FAO/WHO Expert Committee on Food Additives)Evaluated in 2002
European UnionApproved flavoring substance
United States FDAApproved as food additive (FEMA 3971)

These approvals allow for the legal use of the compound as a food flavoring agent within specified concentration limits .

Chemical Reactions and Research Findings

Research on 2,5-dimethyltetrahydrofuran-3-thiol and related compounds has revealed interesting chemical behaviors and potential applications beyond traditional flavoring.

Reactions with Thiyl Radicals

Research has shown that the related compound 2,5-dimethyltetrahydrofuran (without the thiol group) can undergo interesting reactions with thiyl radicals. These thiyl radicals (RS·) can abstract hydrogen atoms from specific positions in the tetrahydrofuran ring, particularly at the α-position to the ether function. This reaction occurs with a rate constant of approximately 5 × 10³ dm³ mol⁻¹ s⁻¹ .

The resulting planar ether radical can then be "repaired" by thiols with a much higher rate constant of approximately 6 × 10⁸ dm³ mol⁻¹ s⁻¹, regenerating the tetrahydrofuran structure but potentially with altered stereochemistry. This creates a chain reaction that can convert cis isomers to trans isomers and vice versa .

Model Compound for Biological Systems

2,5-Dimethyltetrahydrofuran has been studied as a model compound for the sugar moiety of DNA, where the C(4')-radical is known to lead to DNA strand breakage. Research in this area suggests a possible role for cellular thiols in the repair of DNA radicals, highlighting the biological significance of these chemical reaction pathways .

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